3-chloro-2-iodo-N-methoxy-N-methylbenzamide
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Overview
Description
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClINO2 and a molecular weight of 325.53 g/mol . This compound is characterized by the presence of chlorine, iodine, methoxy, and methyl groups attached to a benzamide core. It is a versatile chemical used in various scientific research and industrial applications due to its unique reactivity and selectivity.
Preparation Methods
The synthesis of 3-chloro-2-iodo-N-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 3-chloroaniline to form 3-chloro-2-iodoaniline. This intermediate is then subjected to a reaction with methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide, which can replace the halogen atoms with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids. Reduction reactions using lithium aluminum hydride can convert the amide group to an amine.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzamide core or the substitution of halogen atoms.
Scientific Research Applications
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-chloro-2-iodo-N-methoxy-N-methylbenzamide involves its interaction with various molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-6-iodo-N-methoxy-N-methylbenzamide: This compound has a similar structure but with a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
N-Methoxy-N-methylbenzamide: Lacking the halogen atoms, this compound is less reactive in substitution and coupling reactions but still useful in organic synthesis.
The uniqueness of this compound lies in its combination of halogen atoms and functional groups, providing a balance of reactivity and stability that is valuable in various applications.
Biological Activity
3-Chloro-2-iodo-N-methoxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and related case studies.
- Molecular Formula : C10H10ClI N2O2
- Molecular Weight : 304.55 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The presence of halogens (chlorine and iodine) in its structure enhances its reactivity, potentially leading to enzyme inhibition or modulation of signaling pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. For instance, it has shown promising results in inhibiting certain kinases that are crucial for tumor growth and survival.
Biological Activity Data
Biological Activity | Effect | Reference |
---|---|---|
Antitumor Activity | Inhibits tumor cell proliferation | |
Enzyme Inhibition | Inhibits specific kinases | |
Interaction with Biological Macromolecules | Modulates enzyme activity |
Case Studies
-
Antitumor Effects in Cell Lines
A study conducted on various cancer cell lines, including MCF-7 (breast cancer) and SK-N-MC (Ewing sarcoma), demonstrated that this compound significantly reduced cell viability. The IC50 values were determined through MTS assays, indicating a strong correlation between compound concentration and cell death rates. -
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls, suggesting a targeted approach to cancer therapy.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives, highlighting how modifications can enhance biological activity. The introduction of halogen atoms like chlorine and iodine has been linked to increased potency against certain targets.
Comparative Studies
A comparative analysis with similar compounds shows that this compound exhibits superior activity against specific cancer types compared to its analogs. This suggests that the unique combination of functional groups plays a critical role in its efficacy.
Properties
Molecular Formula |
C9H9ClINO2 |
---|---|
Molecular Weight |
325.53 g/mol |
IUPAC Name |
3-chloro-2-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 |
InChI Key |
KUFWRVNWJLDSPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)Cl)I)OC |
Origin of Product |
United States |
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